molecular formula C17H13F3N4O2 B12237964 2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12237964
M. Wt: 362.31 g/mol
InChI Key: LKBAXHMOMPFMQP-UHFFFAOYSA-N
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Description

2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridazine ring substituted with a trifluoromethyl group and a pyrrolo[3,4-c]pyrrole core. The presence of these functional groups and the overall structure of the compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a pyridazine derivative with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as iron(III) chloride and carried out in a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine or pyrrole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the compound.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

5-phenyl-2-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C17H13F3N4O2/c18-17(19,20)13-6-7-14(22-21-13)23-8-11-12(9-23)16(26)24(15(11)25)10-4-2-1-3-5-10/h1-7,11-12H,8-9H2

InChI Key

LKBAXHMOMPFMQP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1C3=NN=C(C=C3)C(F)(F)F)C(=O)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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